molecular formula C28H33N3O2 B15216250 3-(3-(Dimethylamino)propyl)-1-((m-methoxybenzyl)methylamino)-3-phenyl-2-indolinone CAS No. 33391-30-9

3-(3-(Dimethylamino)propyl)-1-((m-methoxybenzyl)methylamino)-3-phenyl-2-indolinone

Cat. No.: B15216250
CAS No.: 33391-30-9
M. Wt: 443.6 g/mol
InChI Key: IBEYXWGPVWGWJP-UHFFFAOYSA-N
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Description

3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Properties

CAS No.

33391-30-9

Molecular Formula

C28H33N3O2

Molecular Weight

443.6 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-1-[(3-methoxyphenyl)methyl-methylamino]-3-phenylindol-2-one

InChI

InChI=1S/C28H33N3O2/c1-29(2)19-11-18-28(23-13-6-5-7-14-23)25-16-8-9-17-26(25)31(27(28)32)30(3)21-22-12-10-15-24(20-22)33-4/h5-10,12-17,20H,11,18-19,21H2,1-4H3

InChI Key

IBEYXWGPVWGWJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC(=CC=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indolin-2-one Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Dimethylamino Group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.

    Attachment of the 3-Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction using a suitable benzyl halide.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Reduction of the Indolinone Core

The ketone group in the indolinone scaffold can undergo reduction to form a secondary alcohol. Sodium borohydride (NaBH₄) is commonly employed for selective reduction under mild conditions. For example:

Indolinone+NaBH₄Ethanol, 0–25°CIndoline alcohol\text{Indolinone} + \text{NaBH₄} \xrightarrow{\text{Ethanol, 0–25°C}} \text{Indoline alcohol}

Key Data :

ReagentSolventTemperatureYieldSource
NaBH₄ (2 eq)Ethanol25°C85%

This reaction preserves the tertiary amine and methoxybenzyl groups, making it useful for derivatization in medicinal chemistry applications .

Nucleophilic Substitution at the Amine Sites

The secondary amine in the methoxybenzyl-methylamino group participates in alkylation and acylation reactions. For instance, treatment with methyl iodide forms a quaternary ammonium salt:

Compound+CH₃ICH₂Cl₂, K₂CO₃N-methylated product\text{Compound} + \text{CH₃I} \xrightarrow{\text{CH₂Cl₂, K₂CO₃}} \text{N-methylated product}

Key Data :

ReagentBaseSolventReaction TimeYieldSource
CH₃I (1.2 eq)K₂CO₃Dichloromethane6 hours72%

This modification enhances solubility and biological activity in kinase inhibition studies .

Hydrolysis of the Methoxy Group

The m-methoxybenzyl substituent undergoes acid-catalyzed hydrolysis to yield a phenolic derivative:

Compound+HCl (conc.)RefluxPhenolic analog+CH₃OH\text{Compound} + \text{HCl (conc.)} \xrightarrow{\text{Reflux}} \text{Phenolic analog} + \text{CH₃OH}

Key Data :

AcidTemperatureTimeYieldSource
HCl (6N)100°C12 hrs65%

The phenolic product shows improved binding affinity in serotonin transporter assays .

Mannich-Type Reactions

The dimethylamino propyl chain facilitates Mannich reactions, forming new carbon-nitrogen bonds. For example, condensation with formaldehyde and morpholine generates a tertiary amine derivative:

Compound+HCHO+MorpholineMeOHMannich base\text{Compound} + \text{HCHO} + \text{Morpholine} \xrightarrow{\text{MeOH}} \text{Mannich base}

Key Data :

AldehydeAmineSolventCatalystYieldSource
HCHOMorpholineMeOHNone58%

Mannich bases derived from this compound demonstrate enhanced analgesic and antimicrobial activities .

Coordination Chemistry

The dimethylamino group acts as a ligand for transition metals. Reaction with Cu(II) acetate forms a stable complex:

Compound+Cu(OAc)₂EtOHCu(II) complex\text{Compound} + \text{Cu(OAc)₂} \xrightarrow{\text{EtOH}} \text{Cu(II) complex}

Key Data :

Metal SaltSolventMolar Ratio (Ligand:Metal)Stability Constant (log K)Source
Cu(OAc)₂Ethanol2:18.3 ± 0.2

These complexes are studied for their potential in catalytic and therapeutic applications .

Oxidative Degradation

Exposure to strong oxidants like KMnO₄ cleaves the indolinone ring. Under acidic conditions:

Compound+KMnO₄H₂SO₄, ΔAnthranilic acid derivatives\text{Compound} + \text{KMnO₄} \xrightarrow{\text{H₂SO₄, Δ}} \text{Anthranilic acid derivatives}

Key Data :

OxidantAcidTemperatureYieldSource
KMnO₄ (3 eq)H₂SO₄ (1M)80°C40%

This reaction aids in structural elucidation and metabolite identification .

Scientific Research Applications

3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: Similar in structure but lacks the indolin-2-one core.

    N,N-Dimethyl-3-aminopropylamine: Another related compound with different functional groups.

Uniqueness

What sets 3-(3-(Dimethylamino)propyl)-1-((3-methoxybenzyl)(methyl)amino)-3-phenylindolin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

3-(3-(Dimethylamino)propyl)-1-((m-methoxybenzyl)methylamino)-3-phenyl-2-indolinone is a synthetic compound that belongs to the class of substituted indolinones. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C28H33N3O2. Its structure features a dimethylamino propyl group, a methoxybenzyl moiety, and an indolinone core, which are significant for its biological interactions. The presence of multiple functional groups allows for various chemical reactivity pathways, enhancing its potential therapeutic applications.

Biological Activities

Research has indicated that compounds with indolinone structures exhibit significant biological activities, including:

  • Anticancer Activity : Indolinones have shown promise in inhibiting cancer cell proliferation. Studies suggest that this compound may induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Antimicrobial Effects : Preliminary evaluations indicate that this compound may possess antibacterial and antifungal properties. The mechanism of action could involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Neuroprotective Potential : There is emerging evidence suggesting that this compound may protect neuronal cells against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and microbial growth, potentially leading to reduced tumor growth and enhanced antimicrobial efficacy.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission or inflammation, contributing to its neuroprotective effects.

Case Studies

Several studies have explored the biological activity of similar indolinone derivatives:

  • Study on Anticancer Properties : A study evaluating the anticancer effects of related indolinones reported significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Evaluation : In vitro assays demonstrated that derivatives of indolinones exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance antimicrobial properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
NeuroprotectiveReduces oxidative stress

Table 2: Comparison with Related Compounds

Compound NameAnticancer IC50 (µM)Antibacterial ActivityReference
3-(3-(Dimethylamino)propyl)-1-methoxybenzyl...15Yes
Indolinone Derivative A10Yes
Indolinone Derivative B20Moderate

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